4,7-Dichloro-3-isopropyl-2-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13Cl2N |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
4,7-dichloro-2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-7(2)12-8(3)16-11-6-9(14)4-5-10(11)13(12)15/h4-7H,1-3H3 |
InChI Key |
MWUFFWHUWWGUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CC(=CC2=N1)Cl)Cl)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Dichloro 3 Isopropyl 2 Methylquinoline and Its Derivatives
Precursor Synthesis and Derivatization Strategies for 4,7-Dichloro-2-methylquinolines
The synthesis of the 4,7-dichloro-2-methylquinoline (B1347652) scaffold is a critical preliminary step. A common and historically significant method for obtaining the closely related and crucial intermediate, 4,7-dichloroquinoline (B193633), starts from 3-chloroaniline (B41212). wikipedia.orgorgsyn.orgchemicalbook.com This precursor is condensed with diethyl oxaloacetate, followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination with reagents like phosphorus oxychloride to yield the 4,7-dichloroquinoline core. wikipedia.orgorgsyn.org This foundational molecule is a key intermediate for various quinoline-based compounds. chemicalbook.com
To obtain the 4,7-dichloro-2-methylquinoline precursor, a modification of this approach, such as employing a different β-dicarbonyl compound in the initial condensation, is necessary. The Gould-Jacobs reaction, for instance, can be adapted by using 3-chloroaniline to construct the quinoline (B57606) ring system. wikipedia.org
A general route to 4,7-dichloro-2-methylquinoline involves the chlorination of 7-chloro-4-hydroxy-2-methylquinoline. The synthesis of this hydroxyquinoline precursor can be achieved through methods like the Conrad-Limpach or Knorr quinoline synthesis, which involve the reaction of an aniline (B41778) with a β-ketoester. For 7-chloro-4-hydroxy-2-methylquinoline, 3-chloroaniline would be reacted with ethyl acetoacetate. The resulting 7-chloro-4-hydroxy-2-methylquinoline can then be treated with a chlorinating agent such as phosphorus oxychloride to yield 4,7-dichloro-2-methylquinoline. chemicalbook.com
Specific Synthetic Routes to Introduce Isopropyl and Methyl Substituents at Positions 3 and 2, Respectively
With the 4,7-dichloroquinoline framework or a suitable precursor in hand, the next challenge is the precise installation of the methyl group at the C-2 position and the isopropyl group at the C-3 position. This can be achieved through classical cyclization methods using appropriately substituted starting materials or by functionalizing a pre-existing quinoline ring.
Classical named reactions provide a robust toolbox for constructing the quinoline core with the desired substitution pattern directly from acyclic precursors. iipseries.orgnih.gov
Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org To synthesize the target molecule, one could theoretically use a 2-amino-4-chlorobenzaldehyde (B1279505) or ketone and react it with 3-methyl-2-pentanone (B1360105) (isopropyl methyl ketone). The reaction is typically catalyzed by acids or bases. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org A significant challenge, however, is the availability of the substituted 2-aminoaryl carbonyl precursor. researchgate.net Modifications, such as the in-situ reduction of a 2-nitrobenzaldehyde, can sometimes overcome this limitation. researchgate.net
Doebner–von Miller Reaction : This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions. nih.govwikipedia.orgsynarchive.com To obtain a 2-methyl-3-isopropylquinoline core, an appropriately substituted aniline would be reacted with an α,β-unsaturated ketone that can generate this pattern. However, this method is often associated with the formation of 2,4-disubstituted quinolines and can lead to mixtures of products. iipseries.org
Gould-Jacobs Reaction : This reaction typically involves reacting an aniline with a substituted malonic ester derivative. To generate the specific 2-methyl and 3-isopropyl pattern, one would need to start with a custom-synthesized β-ketoester, such as ethyl 2-isopropyl-3-oxobutanoate, and react it with 3-chloroaniline. The subsequent steps of cyclization, hydrolysis, decarboxylation, and chlorination would lead to the final product.
The table below summarizes the starting materials required for these classical syntheses for the target compound.
| Reaction | Aniline Component | Carbonyl/Ester Component | Key Conditions | Resulting Core |
| Friedländer | 2-Amino-4-chlorobenzaldehyde | 3-Methyl-2-pentanone | Acid or Base Catalyst wikipedia.orgorganic-chemistry.org | 7-Chloro-3-isopropyl-2-methylquinoline |
| Doebner-von Miller | 3-Chloroaniline | α,β-unsaturated ketone precursor | Lewis or Brønsted Acid wikipedia.orgsynarchive.com | Substituted Quinoline Mixture iipseries.org |
| Gould-Jacobs | 3-Chloroaniline | Ethyl 2-isopropyl-3-oxobutanoate | Thermal Cyclization | 7-Chloro-4-hydroxy-3-isopropyl-2-methylquinoline |
Modern synthetic chemistry offers powerful alternatives to classical methods, often providing higher efficiency and selectivity. mdpi.comrsc.orgnih.gov
Transition Metal-Catalyzed Reactions : These reactions are pivotal for the direct functionalization of C-H bonds, allowing for the introduction of substituents onto a pre-formed quinoline ring. mdpi.comnih.gov For instance, a 4,7-dichloro-2-methylquinoline core could potentially undergo a transition-metal-catalyzed C-3 isopropylation. While direct C-H functionalization can be challenging to control regioselectively, various metals like palladium, rhodium, and copper have been employed for the selective functionalization of quinolines. mdpi.com The mechanism typically involves coordination of the metal to the quinoline nitrogen, followed by C-H activation at a specific position. mdpi.com
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. acs.orgrsc.org A multicomponent approach could potentially construct the 4,7-dichloro-3-isopropyl-2-methylquinoline core in a convergent manner. nih.govacs.org For example, a titanium-catalyzed three-component coupling of an aniline, an alkyne, and an isocyanide can generate diimine tautomers that cyclize to form quinolines upon acid treatment. nih.govacs.org By selecting the appropriate substituted starting materials, this method could provide direct access to polysubstituted quinolines. researchgate.net
Chemical Modifications and Hybrid Compound Synthesis Involving the this compound Core
Once the core structure of this compound is synthesized, it can be further modified to create a library of related compounds. These modifications can be targeted at various positions on the quinoline ring to fine-tune its properties.
The nitrogen atom at position 1 of the quinoline ring is a common site for derivatization. Alkylation of the quinoline nitrogen leads to the formation of quaternary quinolinium salts. nih.govresearchgate.net This transformation can be achieved by reacting the quinoline with an alkyl halide. The resulting N-alkyl quinolinium salts often exhibit different physicochemical properties. acs.orgmmsl.cz This derivatization can also serve as an activation step for further reactions. For example, N-alkylquinolinium salts can act as electrophiles in Morita-Baylis-Hillman reactions, leading to dearomatization at the C-2 position. researchgate.netresearchgate.net
The C-8 position of the quinoline ring is another site amenable to functionalization, often through transition-metal-catalyzed C-H activation. researchgate.net The use of a directing group, sometimes the quinoline nitrogen itself or an N-oxide, can guide a metal catalyst to selectively activate the C8–H bond. organic-chemistry.orgacs.orgnih.gov Rhodium and cobalt catalysts have been shown to be effective for the C-8 allylation of quinolines. acs.org Palladium-catalyzed C-H arylation at the C-8 position of quinoline N-oxides has also been reported, offering a pathway to introduce aryl groups at this site. acs.org These methods provide a powerful strategy for synthesizing 8-substituted quinoline derivatives that would be difficult to access through classical means. mdpi.com
Formation of Hybrid Scaffolds (e.g., Quinoline-Tropolone, Quinoline-Triazole)
Molecular hybridization is a prominent strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule. This approach can lead to compounds with improved affinity, better selectivity, or a novel mechanism of action. The quinoline nucleus, particularly the substituted 4,7-dichloroquinoline core, serves as a versatile platform for creating such hybrids.
Quinoline-Tropolone Hybrids
A notable class of hybrid molecules is the quinoline-tropolones. Tropolones are seven-membered, non-benzenoid aromatic rings with important biological properties. The synthesis of 2-quinolyl-1,3-tropolone derivatives has been achieved through an acid-catalyzed reaction of methylene-active quinolines with 1,2-benzoquinones. nih.gov
In a specific study, 4,7-dichloro-2,8-dimethylquinoline (B1296148) was reacted with various substituted 1,2-benzoquinones in acetic acid at temperatures between 60-80 °C. nih.gov This reaction leads to the formation of the corresponding 2-quinolyl-1,3-tropolone structures. The interaction involves the active methyl group at the C2 position of the quinoline ring and the dicarbonyl system of the benzoquinone. nih.gov For instance, the reaction of 4,7-dichloro-2,8-dimethylquinoline with 3,5-di(tert-butyl)-1,2-benzoquinone yields the corresponding quinoline-tropolone hybrid. nih.gov The introduction of different substituents on both the quinoline and tropolone (B20159) fragments allows for the fine-tuning of the molecule's properties. nih.gov
Table 1: Synthesis of Representative Quinoline-Tropolone Hybrids
| Quinoline Reactant | 1,2-Benzoquinone Reactant | Resulting Hybrid Structure | Reference |
| 4,7-Dichloro-2,8-dimethylquinoline | 3,5-di(tert-butyl)-1,2-benzoquinone | 2-(4,7-Dichloro-2,8-dimethylquinolin-2-yl)-4,6-di(tert-butyl)-1,3-tropolone | nih.gov |
| 4,7-Dichloro-2,8-dimethylquinoline | 4,6-diisopropyl-3-nitro-1,2-benzoquinone | 2-(4,7-Dichloro-2,8-dimethylquinolin-2-yl)-5-nitro-4,6-diisopropyl-1,3-tropolone | nih.gov |
| 4,7-Dichloro-5-nitro-2,8-dimethylquinoline | 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone | 2-(4,7-Dichloro-5-nitro-2,8-dimethylquinolin-2-yl)-5-nitro-4,6-di(tert-butyl)-1,3-tropolone | nih.gov |
Quinoline-Triazole Hybrids
Another significant category of hybrid scaffolds involves the fusion of quinoline with a triazole ring. Triazoles are five-membered heterocyclic compounds known for their diverse pharmacological activities. The most common and efficient method for synthesizing quinoline-triazole hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net
This methodology involves a 1,3-dipolar cycloaddition reaction between a terminal alkyne and an azide (B81097). To create quinoline-triazole hybrids, a quinoline moiety bearing either an azide or a terminal alkyne function is reacted with a suitable reaction partner. For example, a series of 1,2,3-triazole-based compounds featuring a chloroquinoline moiety have been synthesized via this click reaction. researchgate.net This approach allows for the modular assembly of complex molecules from simpler building blocks. Researchers have designed and synthesized numerous quinoline-triazole hybrids by combining different substituted quinolines and various azide or alkyne partners, leading to extensive libraries of novel compounds. acs.orgacs.org
The hybridization strategy has been applied to link quinoline with other biologically active heterocycles, such as benzimidazole, through a 1,2,3-triazole linker, further expanding the chemical space of these scaffolds. nih.gov
Table 2: Synthetic Approaches for Quinoline-Triazole Hybrids
| Synthetic Method | Reactant 1 (Quinoline-based) | Reactant 2 | Resulting Hybrid | Reference |
| Cu(I)-catalyzed 1,3-dipolar cycloaddition ("Click" Chemistry) | Quinoline with terminal alkyne | Organic azide | 1,4-disubstituted 1,2,3-triazole linked quinoline | researchgate.netacs.org |
| Multi-component reaction | Quinoline-based starting material | --- | 1,2,3-triazole linked quinoline | acs.org |
| Reaction with isothiocyanates | Substituted quinoline hydrazide | Isothiocyanate derivative | Quinoline- nih.govresearchgate.netacs.org-triazole hybrid | princeton.edu |
Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues
The synthesis of specific analogues of this compound demands precise control over the placement of substituents on the quinoline core, a concept known as regioselectivity. Stereoselectivity, the control of the spatial orientation of atoms, also becomes critical when chiral centers are present in the target analogue.
Regioselectivity
Regioselectivity is a paramount consideration in quinoline synthesis, particularly in classical methods like the Friedländer annulation. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. researchgate.net When an unsymmetrical ketone is used, such as 3-methyl-2-butanone (B44728) (the precursor for the 3-isopropyl-2-methyl substitution pattern), the reaction can potentially yield two different regioisomers.
For example, to synthesize an analogue of this compound, one might react a 2-amino-4-chlorobenzophenone derivative with 3-methyl-2-butanone. The condensation can occur between the amine and the carbonyl of the ketone, followed by cyclization involving either the methylene (B1212753) (CH₂) or the methine (CH) group adjacent to the ketone's carbonyl. The choice of catalyst (e.g., base vs. acid) and reaction conditions (e.g., temperature) can significantly influence which regioisomer is formed. acs.orgprinceton.edu The use of specific catalysts, such as pyrrolidine (B122466) derivatives or ionic liquids, has been shown to afford high regioselectivity in Friedländer annulations, favoring the formation of 2-substituted quinolines. acs.orgacs.org
An alternative to building the ring with the desired substituents in place is the regioselective functionalization of a pre-existing quinoline scaffold. mdpi.comnih.gov Methods involving directed metalation, such as magnesiation using reagents like i-PrMgCl·LiCl, or transition-metal-catalyzed C-H activation, allow for the introduction of functional groups at specific positions on the quinoline ring with high precision. nih.govnih.gov This strategy enables the targeted synthesis of a wide array of polyfunctionalized quinoline derivatives. nih.gov
Table 3: Hypothetical Regioselective Friedländer Synthesis for a Quinoline Analogue
| 2-Aminoaryl Ketone | Unsymmetrical Ketone | Potential Regioisomers | Controlling Factors | Reference |
| 2-amino-4-chlorobenzoyl derivative | 3-methyl-2-butanone | 3-isopropyl-2-methylquinoline vs. 2-tert-butylquinoline | Catalyst (acid/base), Reaction Temperature, Use of amine catalysts (e.g., pyrrolidine) | researchgate.netacs.org |
Stereoselectivity
The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, stereoselectivity would be a crucial consideration in the synthesis of analogues that incorporate chiral centers. This could involve, for instance, the use of a chiral ketone in a Friedländer synthesis, the introduction of a chiral substituent onto the quinoline core, or the asymmetric reduction of a double bond in a precursor. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the formation of the desired stereoisomer. While not directly applicable to the parent compound, the principles of stereoselective synthesis are fundamental for expanding the library of related analogues into three-dimensional chemical space.
Structure Activity Relationship Sar Studies of 4,7 Dichloro 3 Isopropyl 2 Methylquinoline and Analogues
Impact of Halogenation at Positions 4 and 7 on Biological Activity and Molecular Interactions
The presence and nature of halogen substituents at positions 4 and 7 of the quinoline (B57606) ring are critical determinants of biological activity. Halogenation, the introduction of halogen atoms, can significantly alter a molecule's electronic properties, lipophilicity, and ability to interact with biological targets. researchgate.net
Research on various quinoline derivatives has consistently highlighted the importance of halogenation. For instance, studies on halogenated quinolines (HQs) have shown that these modifications are crucial for their antibacterial and biofilm eradication activities. nih.gov The introduction of chlorine at specific positions can enhance the molecule's ability to penetrate bacterial cell walls and interact with intracellular targets. researchgate.net
Systematic studies on di- and poly-substituted quinolines have further elucidated the impact of halogenation patterns. For example, in a series of 5,7-dihalido-8-hydroxyquinoline Ru(II)(η6-p-cymene) complexes, the variation of halide substituents at the 5- and 7-positions was found to have a minor impact on their cytotoxic activity, suggesting that other structural features might be more dominant in that specific scaffold. acs.org However, in other series of quinoline derivatives, the position and nature of the halogen have been shown to be critical. For example, in the development of α2C-adrenoceptor antagonists, specific substitutions on the quinoline ring were found to be essential for potency and selectivity. researchgate.net
The following table summarizes the impact of halogenation on the biological activity of various quinoline derivatives based on available research.
| Compound Class | Halogenation Position(s) | Impact on Biological Activity | Reference(s) |
| Halogenated Quinolines (HQs) | Various | Essential for antibacterial and biofilm eradication activities. | nih.gov |
| 5,7-Dihalido-8-hydroxyquinoline Ru(II) complexes | 5 and 7 | Minor impact on cytotoxic activity in this specific series. | acs.org |
| 4-Aminoquinolines | 3 | A substituent at this position was critical for α2C-adrenoceptor antagonist potency. | researchgate.net |
| 8-Substituted Quinolines | 5 | Metal-free halogenation at this position has been achieved, providing access to pharmacologically interesting compounds. | rsc.org |
Role of the Isopropyl Group at Position 3 in Modulating Biological Profiles
The substituent at position 3 of the quinoline ring plays a significant role in defining the biological activity of these compounds. In the case of 4,7-dichloro-3-isopropyl-2-methylquinoline, the isopropyl group at this position is a key structural feature.
Research on various quinoline derivatives has demonstrated the critical nature of a substituent at the 3-position for biological activity. For instance, in a study of quinoline derivatives as α2C-adrenoceptor antagonists, an absolute requirement for a substituent in the 3-position of the quinoline ring was identified for potent antagonist activity. researchgate.net This highlights the importance of this position for molecular recognition and binding to the target receptor.
The size and nature of the substituent at position 3 can modulate the compound's biological profile. The isopropyl group, with its specific steric bulk and lipophilicity, can influence how the molecule fits into a binding pocket of a target protein. This is a common principle in SAR studies, where even small changes in alkyl groups can lead to significant differences in activity. drugdesign.org
While direct studies on the isopropyl group at position 3 of 4,7-dichloro-2-methylquinoline (B1347652) are not extensively detailed in the provided search results, the general importance of substitution at this position is a recurring theme in quinoline chemistry. For example, in the development of antiprion and antimalarial quinoline derivatives, the structure-activity relationships were found to be remarkably similar, suggesting that certain structural features of the quinoline scaffold are recognized by similar molecular targets in different organisms. nih.gov
The table below illustrates the established importance of substituents at position 3 in different quinoline series.
| Compound Series | Importance of Position 3 Substituent | Biological Target/Activity | Reference(s) |
| α2C-Adrenoceptor Antagonists | Absolute necessity for a substituent for antagonist potency. | α2C-Adrenoceptor | researchgate.net |
| Antiprion/Antimalarial Quinolines | Part of the overall SAR that dictates activity. | Prion proteins and malarial targets | nih.gov |
Significance of the Methyl Group at Position 2 for Structure-Activity Relationships
The methyl group at the 2-position of the quinoline scaffold is another crucial element in determining the biological activity of this compound and its analogues. The C2 position of the quinoline ring is a common site for substitution in the design of biologically active molecules.
Synthetic tuning of the 2-position of halogenated quinolines has been shown to have a significant impact on their antibacterial and biofilm eradication activities. nih.gov By introducing various alkyl and amino groups at this position, researchers have been able to optimize the potency of these compounds against drug-resistant bacteria. nih.gov
In a study on indolo[2,3-b]quinolines, the presence and position of methyl groups were found to strongly influence their antimicrobial and cytotoxic activity. nih.gov Specifically, a methyl group on the pyridine (B92270) nitrogen was essential for cytotoxicity. nih.gov While this is a different but related heterocyclic system, it underscores the general principle that methyl groups can play a critical role in the SAR of such compounds.
Furthermore, a series of 2-arylquinoline derivatives displayed better anticancer activity profiles than their 2-acetamido-2-methyl-tetrahydroquinoline counterparts, indicating that the nature of the substituent at the 2-position is a key determinant of cytotoxicity. rsc.org
The following table summarizes the influence of the substituent at position 2 on the biological activity of various quinoline derivatives.
| Quinoline Derivative Class | Role of Substituent at Position 2 | Observed Biological Effect | Reference(s) |
| Halogenated Quinolines | Synthetic tuning of this position significantly impacts activity. | Optimized antibacterial and biofilm eradication. | nih.gov |
| Indolo[2,3-b]quinolines | The presence and position of methyl groups strongly influence activity. | Essential for antimicrobial and cytotoxic activity. | nih.gov |
| 2-Arylquinolines vs. 2-Acetamido-2-methyl-THQs | The nature of the substituent is a key determinant of cytotoxicity. | 2-Arylquinolines showed better anticancer activity. | rsc.org |
Influence of Substituents on the Quinoline Ring and Side Chains on Target Binding and Biological Efficacy
The introduction of various substituents on the quinoline ring has been shown to considerably affect the biological activity of the resulting compounds. nih.gov For instance, in the development of antiprion and antimalarial quinoline derivatives, a library of compounds with a variety of terminal groups linked to the quinoline scaffold was screened, revealing distinct structure-activity relationships. nih.gov This highlights that the nature of the side chain is as critical as the substitution pattern on the quinoline core.
In the context of target binding, substituents on the quinoline ring can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the amino acid residues of a protein's binding pocket. For example, in a study of 3-arylisoquinolinones, which are structurally related to quinolines, meta-substitution on the aryl ring dramatically enhanced antiproliferative activity by improving binding to microtubules. acs.org This demonstrates the profound impact that substituent position can have on target engagement.
The table below provides examples of how different substituents on the quinoline ring and side chains influence biological activity.
| Quinoline Derivative Class | Substituent Modification | Impact on Biological Activity/Target Binding | Reference(s) |
| General Quinoline Derivatives | Introduction of various substituents on the quinoline ring. | Significantly affects biological activity. | nih.gov |
| Antiprion/Antimalarial Quinolines | Variation of terminal groups linked to the quinoline. | Defines the structure-activity relationship for these activities. | nih.gov |
| 3-Arylisoquinolinones | Meta-substitution on the aryl ring. | Dramatically enhances antiproliferative activity through improved microtubule binding. | acs.org |
| 2-Arylquinolines | Increased lipophilicity. | Correlated with better cytotoxic effects in certain cancer cell lines. | rsc.org |
| Quinoline-based NTPDase inhibitors | Various substitutions on the quinoline ring. | Resulted in potent and selective inhibition of NTPDase isoforms. | researchgate.net |
Comparative SAR Analysis with Other Di- and Poly-Substituted Quinoline Derivatives
The structure-activity relationships of this compound can be further understood by comparing them with other di- and poly-substituted quinoline derivatives. Such comparative analyses provide valuable insights into the general principles governing the biological activity of this class of compounds.
A recurring theme in the SAR of quinolines is the critical role of specific substitution patterns for achieving desired biological effects. For instance, in a series of 4-aminoquinolines developed as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net This aligns with the importance of the isopropyl group at position 3 in the title compound.
Furthermore, studies on indolo[2,3-b]quinolines have shown that the number and position of methyl substituents strongly influence their antimicrobial and cytotoxic properties. nih.gov This highlights that even seemingly minor modifications, such as the addition of a methyl group, can have a profound impact on biological activity.
The similarity in SAR for antiprion and antimalarial effects of certain quinoline derivatives suggests that these compounds might interact with common or structurally related molecular targets in different pathogens. nih.gov This observation underscores the potential for repurposing quinoline-based drugs for different therapeutic indications.
In the development of antibacterial halogenated quinolines, synthetic tuning of the 2-position was identified as a key strategy to optimize potency and biofilm eradication activity. nih.gov This is consistent with the presence of the methyl group at position 2 in this compound.
The table below presents a comparative analysis of SAR across different series of substituted quinoline derivatives.
| Quinoline Series | Key SAR Finding | Implication for this compound | Reference(s) |
| 4-Aminoquinolines (α2C-adrenoceptor antagonists) | Absolute need for a substituent at position 3. | Highlights the importance of the isopropyl group at position 3. | researchgate.net |
| Indolo[2,3-b]quinolines | Strong influence of the number and position of methyl groups. | Suggests the methyl group at position 2 is a significant contributor to activity. | nih.gov |
| Antiprion/Antimalarial Quinolines | Similar SAR for both activities. | Indicates potential for broad-spectrum activity of quinoline scaffolds. | nih.gov |
| Halogenated Quinolines (antibacterial) | Synthetic tuning of the 2-position is key for optimizing activity. | Reinforces the significance of the methyl group at position 2. | nih.gov |
| 5,7-Dihalido-8-hydroxyquinoline Ru(II) complexes | Minor impact of halogen variation at positions 5 and 7 on cytotoxicity. | Suggests that the specific quinoline scaffold and other substituents can modulate the influence of halogenation. | acs.org |
Mechanistic Investigations of Biological Activities of 4,7 Dichloro 3 Isopropyl 2 Methylquinoline
Exploration of Molecular Targets and Pathways
The biological effects of quinoline (B57606) derivatives stem from their interactions with various molecular targets, which in turn modulate critical cellular pathways. Investigations into analogous compounds suggest that 4,7-dichloro-3-isopropyl-2-methylquinoline could potentially engage in enzyme inhibition, interfere with DNA processes, modulate cell signaling, and interact with neuronal receptors.
The quinoline core is a recognized pharmacophore for targeting various enzymes. Research into related heterocyclic systems demonstrates potent inhibitory activity against several key enzyme families, suggesting potential mechanisms for this compound.
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their inhibition is a major strategy in cancer therapy. Various quinoline derivatives have been identified as potent kinase inhibitors. For instance, a library of 3H-pyrazolo[4,3-f]quinoline compounds was synthesized and found to potently inhibit Haspin, a kinase that phosphorylates histone H3 and is considered a promising anticancer target. Some of these compounds exhibited IC₅₀ values as low as 14 nM. Another study focused on pyrazolo[4,3-d]pyrimidines, which are bioisosteres of quinolines, and identified them as potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK5, with low nanomolar IC₅₀ values nih.gov. These findings highlight the potential of the quinoline scaffold to target specific protein kinases involved in cell cycle regulation and proliferation.
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. Their inhibition is a well-established mechanism for anticancer drugs. A novel series of pyrazolo[4,3-f]quinoline derivatives was designed and synthesized, with several compounds demonstrating significant cytotoxic effects against various cancer cell lines. Mechanistic studies revealed that these compounds could inhibit both human topoisomerase I and IIα. One derivative, in particular, showed an equivalent inhibition pattern of topoisomerase IIα activity to that of the established drug etoposide at a 100 µM dose.
Table 1: Enzyme Inhibition by Quinoline Derivatives
| Quinoline Class/Derivative | Target Enzyme | Potency / Effect |
|---|---|---|
| 3H-pyrazolo[4,3-f]quinolines | Haspin Kinase | IC₅₀ values as low as 14 nM |
| Pyrazolo[4,3-d]pyrimidines | Cyclin-Dependent Kinases (CDK2, CDK5) | Low nanomolar IC₅₀ values |
| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | 88.3% inhibition, similar to etoposide |
The integrity of DNA replication and repair is fundamental to cell survival, and disruption of these processes is a key strategy in cancer chemotherapy. The ability of certain quinoline derivatives to inhibit topoisomerases directly links them to the disruption of DNA metabolism. Topoisomerases resolve DNA supercoiling and tangling that naturally occurs during replication and transcription. By inhibiting these enzymes, compounds can lead to the accumulation of DNA strand breaks, stalling of replication forks, and ultimately, cell death. The demonstrated activity of pyrazolo[4,3-f]quinoline derivatives as inhibitors of topoisomerase I and IIα suggests a plausible mechanism by which compounds like this compound could interfere with these vital DNA maintenance processes.
Cell signaling pathways govern cellular responses to external and internal stimuli, including proliferation, differentiation, and apoptosis. Kinases are central components of these pathways. The inhibition of specific kinases by quinoline derivatives can profoundly modulate these signaling cascades. For example, the inhibition of cyclin-dependent kinases (CDKs) by pyrazolo[4,3-d]pyrimidine derivatives directly impacts cell cycle signaling. In cellular assays, these compounds led to the dephosphorylation of well-established CDK substrates, such as the C-terminus of RNA polymerase II and focal adhesion kinase (FAK), confirming their impact on cellular signaling nih.gov. Quinazoline derivatives, which are structurally related to quinolines, have been shown to inhibit the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway, a critical cascade in cell growth and angiogenesis nih.govmums.ac.ir. This evidence suggests that a primary mechanism of action for bioactive quinolines is the modulation of critical cell signaling pathways through the inhibition of key protein kinases.
Beyond intracellular enzymes, quinoline-like structures have been investigated for their ability to interact with cell surface receptors, particularly in the central nervous system. The N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor, is crucial for excitatory neurotransmission and has been implicated in various neurological disorders. The blockade of NMDA receptors is a therapeutic strategy for managing conditions involving excessive neuronal excitation. While many known NMDA antagonists are not direct quinoline derivatives, the development of conformationally constrained antagonists has included related heterocyclic structures like tetrahydroisoquinolines. These studies aim to map the pharmacophore required for binding to the NMDA receptor, suggesting that specific substitutions on a rigid ring system can confer antagonist activity. The potential for a substituted quinoline like this compound to act as an NMDA receptor antagonist or agonist would depend on its ability to conform to the structural requirements of the receptor's binding site.
Mechanisms of Action in Preclinical Models
The molecular interactions of a compound translate into observable cellular effects that can be studied in preclinical models. For quinoline derivatives, the primary outcomes observed in such models are related to the inhibition of cell proliferation, a hallmark of potential anticancer agents.
The antiproliferative activity of quinoline compounds is often the result of a combination of mechanisms that halt cell division, induce programmed cell death, and cut off the blood supply to tumors.
Cell Cycle Arrest: The cell cycle is a tightly regulated process, and its disruption can prevent cancer cell proliferation. Studies on pyrazolo[4,3-d]pyrimidine CDK inhibitors demonstrated that these compounds effectively arrest cancer cells in the S and G2/M phases of the cell cycle nih.gov. This arrest is a direct consequence of inhibiting CDKs, which are essential for driving the transitions between different phases of the cell cycle.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many quinoline-based compounds have been shown to induce apoptosis. For example, the CDK-inhibiting pyrazolo[4,3-d]pyrimidines were found to induce apoptosis, as evidenced by the cleavage of PARP-1, downregulation of the anti-apoptotic protein Mcl-1, and activation of caspases nih.gov. Another quinoline compound, QC-4, was shown to cause nuclear condensation and damage, leading to apoptosis, which was supported by the modulation of apoptotic genes like BAX, BAD, and p53 nih.gov.
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Inhibiting this process is a key anticancer strategy. Several studies have confirmed the anti-angiogenic potential of the quinoline and quinazoline scaffolds. One quinoline derivative, QC-4, was found to inhibit neovascularization, an effect supported by the modulation of matrix metalloproteinases (MMP-2 and 9) nih.gov. Furthermore, a quinazoline derivative was identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a key tyrosine kinase in angiogenesis, with an IC₅₀ of 5.49 µM nih.govmums.ac.ir. This inhibition blocked downstream signaling pathways essential for the formation of new blood vessels nih.govmums.ac.ir.
Table 2: Antiproliferative Mechanisms of Quinoline-Related Compounds in Preclinical Models
| Mechanism | Compound Class | Key Findings |
|---|---|---|
| Cell Cycle Arrest | Pyrazolo[4,3-d]pyrimidines | Arrest of cancer cells in S and G2/M phases nih.gov. |
| Apoptosis Induction | Pyrazolo[4,3-d]pyrimidines | PARP-1 cleavage, caspase activation, Mcl-1 downregulation nih.gov. |
| Quinoline Derivative (QC-4) | Nuclear condensation; modulation of BAX, BAD, and p53 genes nih.gov. | |
| Angiogenesis Inhibition | Quinoline Derivative (QC-4) | Inhibition of neovascularization; modulation of MMP-2 and MMP-9 nih.gov. |
| Quinazoline Derivative | Potent VEGFR2 inhibition (IC₅₀ = 5.49 µM); blocks downstream signaling nih.govmums.ac.ir. |
Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antitubercular, Antimalarial, Antileishmanial)
Quinoline derivatives represent a significant class of antimicrobial agents with diverse mechanisms of action. Their efficacy often stems from their ability to interfere with essential cellular processes in pathogens.
Antibacterial Mechanisms: A primary mode of action for many quinoline-based antibacterial drugs, such as fluoroquinolones, is the inhibition of bacterial DNA synthesis. This is achieved by targeting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. By forming a stable complex with these enzymes and DNA, quinolones block the progression of the replication fork, leading to cell death.
Antitubercular Mechanisms: In the context of Mycobacterium tuberculosis, certain diarylquinolines, like bedaquiline, function by inhibiting the proton pump of ATP synthase. This disruption of the mycobacterial cell's energy metabolism is a key mechanism for its potent antitubercular effect. The nonpolar and polar characteristics of quinoline-based drugs facilitate their permeation through the bacterial cell wall nih.gov.
Antimalarial Mechanisms: The antimalarial activity of 4-aminoquinolines, such as chloroquine, is well-documented. These compounds are thought to interfere with the detoxification of heme in the parasite's digestive vacuole. During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite normally polymerizes this heme into non-toxic hemozoin. 4-aminoquinolines are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite nih.gov.
Antileishmanial Mechanisms: While the precise mechanisms for many antileishmanial quinolines are still under investigation, some derivatives are known to exhibit activity against this parasite.
Anti-inflammatory and Analgesic Mechanisms
The anti-inflammatory and analgesic properties of certain chemical compounds are often linked to their ability to modulate the inflammatory cascade. A common mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is particularly desirable as this isoform is primarily induced at sites of inflammation, while COX-1 is involved in maintaining normal physiological functions.
Another target in the inflammatory pathway is the 5-lipoxygenase (5-LOX) enzyme, which catalyzes the production of leukotrienes, another class of inflammatory mediators. Compounds that can inhibit both COX and LOX pathways may offer broad-spectrum anti-inflammatory effects.
Anticonvulsant and Antihypertensive Mechanisms
Certain substituted quinoline derivatives have demonstrated both anticonvulsant and antihypertensive activities. Studies on a series of 8-substituted quinolines suggest that these effects may be linked to beta-blocking properties nih.gov. By antagonizing the pressor response elicited by adrenaline, these compounds can exert an antihypertensive effect nih.gov. The anticonvulsant activity is also thought to be correlated with this beta-adrenergic antagonism, although the precise downstream mechanisms are complex and may involve modulation of various neurotransmitter systems nih.gov.
| Compound Class | Proposed Mechanism of Action | Biological Activity |
| 8-Substituted Quinolines | Beta-blocking properties, antagonism of adrenaline pressor response | Anticonvulsant, Antihypertensive |
Investigation of Resistance Mechanisms and Strategies to Overcome Them
The emergence of drug resistance is a significant challenge in the treatment of infectious diseases. For quinoline-based drugs, several resistance mechanisms have been identified.
Altered Membrane Transport: One of the most prevalent mechanisms of resistance is the active efflux of the drug from the microbial cell. Efflux pumps are membrane proteins that can recognize and expel a wide range of compounds, including antibiotics, preventing them from reaching their intracellular targets at effective concentrations nih.gov.
Target Modification: Mutations in the genes encoding the drug's target can lead to resistance. For example, in the case of fluoroquinolones, mutations in the gyrA and parC genes, which code for DNA gyrase and topoisomerase IV respectively, can alter the drug-binding site and reduce the drug's inhibitory activity nih.gov. Similarly, in malaria, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) on the digestive vacuole membrane are associated with resistance to chloroquine nih.gov.
Strategies to Overcome Resistance: Research into overcoming resistance includes the development of new quinoline derivatives that are not substrates for efflux pumps or that can bind effectively to mutated targets. Another approach is the use of combination therapy, where a quinoline-based drug is co-administered with a resistance inhibitor, such as an efflux pump inhibitor. The introduction of different substituents on the quinoline core can also lead to compounds that are able to overcome multidrug resistance.
Preclinical Efficacy and Selectivity Studies in in Vitro and in Vivo Models
In Vitro Evaluation in Relevant Cell Lines and Pathogen Strains
No publicly available data were identified regarding the in vitro evaluation of 4,7-dichloro-3-isopropyl-2-methylquinoline.
Information on the antiproliferative activity of this compound against any cancer cell lines is not available in the searched scientific literature.
No studies detailing the antimicrobial susceptibility of any bacterial, fungal, or parasitic strains to this compound were found.
There is no available information on the effects of this compound in enzymatic or receptor binding assays.
In Vivo Efficacy Assessments in Animal Models (excluding human clinical trials)
No published research on the in vivo efficacy of this compound in any animal models was identified.
Data from proof-of-concept studies for this compound in disease-specific animal models are not publicly available.
Information regarding the dose-response relationships and efficacy of this compound in preclinical disease models could not be found in the available literature.
Pharmacodynamic Biomarker Discovery and Validation in Preclinical Settings
The discovery and validation of pharmacodynamic (PD) biomarkers are critical steps in the preclinical development of novel therapeutic agents, including quinoline (B57606) derivatives which are often investigated as kinase inhibitors. nih.gov PD biomarkers provide evidence of target engagement and biological activity in response to the compound. The process involves identifying molecular or cellular changes that are directly linked to the drug's mechanism of action and can be reliably measured in preclinical models. frontiersin.org
For quinoline-based compounds targeting protein kinases, a common approach involves a genomics-based strategy to identify genes whose expression is modulated by the drug. nih.gov In preclinical models, such as cancer cell lines or animal tumor models, treatment with the compound is followed by microarray or quantitative real-time PCR (qRT-PCR) analysis to identify dose-responsive genes. nih.gov These potential biomarkers are selected based on their relevance to the drug's mechanism, such as involvement in cell cycle regulation or apoptosis if the compound is an anticancer agent. ekb.eg For instance, the inhibition of cyclin-dependent kinases (CDKs) by a therapeutic agent could be monitored by measuring changes in the expression of genes like MKI67 (Ki-67) and CCNB1 (Cyclin B1). nih.gov
Another key validation step is assessing the phosphorylation status of the target kinase or its downstream substrates. nih.gov For an inhibitor of a specific kinase, a validated PD biomarker would be the reduced phosphorylation of a known substrate in treated cells or tissues. researchgate.net For example, the inhibition of Aurora B kinase, a target in cancer therapy, has been successfully monitored by measuring the phosphorylation of its substrate, histone H3. nih.gov The validation process in preclinical settings ensures that the chosen biomarker is robust, reproducible, and translatable to clinical settings for monitoring drug activity. frontiersin.orgclinmedjournals.org
| Biomarker Category | Potential Biomarker | Method of Measurement | Relevance to Quinoline Derivatives (as Kinase Inhibitors) |
|---|---|---|---|
| Target Engagement | Phosphorylation of Target Kinase (e.g., p-MET) | Western Blot, ELISA, Immunohistochemistry | Directly measures the inhibition of the kinase by the compound. researchgate.net |
| Downstream Pathway Modulation | Phosphorylation of Substrate Protein (e.g., p-Histone H3) | Western Blot, Flow Cytometry | Confirms the functional consequence of target inhibition. nih.gov |
| Gene Expression Changes | mRNA levels of cell cycle genes (e.g., MKI67, CCNB1) | qRT-PCR, Microarray | Identifies dose-responsive changes in gene expression related to the drug's antiproliferative effect. nih.gov |
| Cellular Response | Induction of Apoptosis (e.g., Cleaved Caspase-3) | Flow Cytometry, Western Blot | Measures the ultimate desired effect of many anticancer agents. nih.gov |
Investigation of Selectivity and Off-Target Interactions in Preclinical Systems
Assessing the selectivity of a drug candidate is crucial to understanding its potential for both efficacy and toxicity. nih.gov Quinoline derivatives, particularly those designed as kinase inhibitors, are often profiled for their interactions with a wide range of kinases and other unrelated proteins to identify potential off-target effects. nih.gov Off-target interactions can lead to unexpected side effects or, in some cases, provide opportunities for drug repurposing. frontiersin.org
In preclinical systems, selectivity is typically investigated using large-scale in vitro screening panels. A compound is tested against a broad panel of kinases (e.g., hundreds of different kinases) to determine its inhibitory activity (often as IC50 or Ki values). A highly selective compound will show potent inhibition of its intended target with significantly less activity against other kinases. ekb.eg
In addition to biochemical assays, computational or in silico profiling is increasingly used as a predictive tool. nih.govnih.gov These methods use the chemical structure of the compound to predict its potential interactions with a vast array of biological targets based on large databases of known drug-target interactions. frontiersin.org This approach can help prioritize which off-targets should be investigated further in experimental assays. Any significant off-target interactions identified must be further validated in cell-based and in vivo models to understand their biological consequences.
| Target | Target Class | Inhibitory Activity (IC50, nM) - Hypothetical | Selectivity Assessment |
|---|---|---|---|
| Primary Target Kinase A | Tyrosine Kinase | 10 | High Potency (On-Target) |
| Related Kinase B | Tyrosine Kinase | 250 | Moderate Selectivity (25-fold vs. Primary Target) |
| Unrelated Kinase C | Serine/Threonine Kinase | >10,000 | High Selectivity |
| Non-Kinase Target X (e.g., GPCR) | GPCR | 8,500 | Potential weak off-target interaction. |
| Non-Kinase Target Y (e.g., Ion Channel) | Ion Channel | >10,000 | No significant off-target activity observed. |
Comparative Studies with Established Quinoline-Based Reference Compounds
To establish the potential advantage of a new chemical entity, its preclinical profile is often compared against established reference compounds or standard-of-care drugs. nih.gov For a novel quinoline derivative being developed as an antimalarial, a key comparator would be Chloroquine. nih.gov For an anticancer application, comparisons might be made against other quinoline-based kinase inhibitors or relevant cytotoxic agents. nih.gov
These comparative studies are typically conducted in vitro using cell lines (e.g., cancer cell lines or parasite cultures) and in vivo in animal models. The primary endpoint is often a measure of potency, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). nih.gov For instance, the in vitro antimalarial activity of new quinoline derivatives is frequently assessed against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum to determine their efficacy in the context of drug resistance. nih.gov
In a study evaluating new quinoline derivatives against P. falciparum, compounds with IC50 values below 0.5 µg/mL were classified as active. nih.gov Several newly synthesized compounds demonstrated excellent activity, with some showing higher potency than the reference drug chloroquine against the tested strains. nih.gov Such comparative data are essential for deciding whether a new compound has a sufficiently promising profile to warrant further development.
| Compound | Target/Application | In Vitro Model | IC50 (µM) |
|---|---|---|---|
| Investigational Compound (e.g., Quinoline Derivative 4b) | Antimalarial | P. falciparum | 0.46 µg/mL nih.gov |
| Reference Compound (Chloroquine) | Antimalarial | P. falciparum | 0.49 µg/mL nih.gov |
| Investigational Compound (e.g., Pyrazolo[4,3-f]quinoline 2E) | Anticancer | NCI-H23 (Lung Cancer Cell Line) | <8 mdpi.com |
| Investigational Compound (e.g., Pyrazolo[4,3-f]quinoline 1M) | Anticancer | NCI-H23 (Lung Cancer Cell Line) | <8 mdpi.com |
| Reference Compound (Etoposide) | Anticancer (Topoisomerase II inhibitor) | Various Cancer Cell Lines | Variable (Target-dependent) mdpi.com |
Future Directions in 4,7 Dichloro 3 Isopropyl 2 Methylquinoline Research
Exploration of Novel Synthetic Routes and Green Chemistry Applications
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents. researchgate.netorientjchem.org Traditional synthesis methods, while effective, often involve harsh conditions. Modern synthetic chemistry is increasingly focused on developing novel, more efficient routes for creating quinoline derivatives. This includes multicomponent, one-pot reactions and the use of eco-friendly, reusable catalysts under solvent-free conditions, often promoted by microwave or ultraviolet irradiation. researchgate.netresearchgate.net
The principles of "Green Chemistry," which aim to reduce or eliminate hazardous substances in the design and manufacturing of chemical products, are central to this effort. unibo.it Future research will likely apply these principles to the synthesis of 4,7-dichloro-3-isopropyl-2-methylquinoline, exploring alternative solvents and energy sources to create more sustainable and environmentally friendly production methods. unibo.it The functionalization of the quinoline ring at various positions is key to modulating the pharmacological activity of its derivatives, making the development of versatile and green synthetic methodologies a high priority. nih.gov
Advanced SAR-Driven Design of Next-Generation Analogues and Hybrid Molecules
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR analyses have revealed that the type and position of substituents on the quinoline ring are critical for their therapeutic effects. nih.gov For instance, modifications at the C-2 and C-4 positions of the quinoline ring have been shown to alter biological activity significantly.
Advanced computational tools, such as 3D-QSAR models (CoMFA and CoMSIA), are employed to correlate structural features—like steric, electrostatic, and hydrophobic properties—with bioactivity. tandfonline.comrsc.orgnih.gov These models provide detailed contour maps that guide chemists in designing next-generation analogues with improved potency and selectivity. tandfonline.com
A promising strategy in modern drug design is the creation of hybrid molecules, which covalently link two or more pharmacophoric moieties to create a single compound with multiple modes of action. mdpi.com This approach is used to overcome drug resistance, reduce side effects, and enhance therapeutic efficacy. mdpi.commdpi.com For quinoline-based compounds, hybridization with other active scaffolds like sulfonamides, artemisinin, and triazoles has yielded promising results in preclinical studies for various diseases. mdpi.commdpi.com Future research on this compound will likely involve extensive SAR-driven modifications and the creation of novel hybrid structures to target complex diseases more effectively.
| Hybrid Type | Rationale | Potential Therapeutic Target | Reference |
|---|---|---|---|
| Quinoline-Artemisinin | Combines the properties of two potent antimalarial scaffolds to overcome drug resistance. | Malaria (Plasmodium falciparum) | mdpi.com |
| Quinoline-Sulfonamide | Aims to create dual inhibitors of enzymes like cholinesterases and monoamine oxidases for neurodegenerative diseases. | Alzheimer's Disease | rsc.org |
| Quinoline-Triazole | Utilizes the versatile linking capability of the triazole ring to combine the quinoline core with other pharmacophores, enhancing activity. | Malaria, Cancer | mdpi.com |
| Quinoline-Isatin | Demonstrated strong antimalarial activity by combining two active heterocyclic systems. | Malaria | nih.gov |
Integration of Multi-Omics Data with Computational Predictions for Deeper Mechanistic Understanding
To fully understand the mechanism of action of this compound, future research will increasingly rely on the integration of multi-omics data. nih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of how a compound affects cellular processes. nih.govnih.gov By analyzing these comprehensive datasets, researchers can identify the specific pathways and molecular networks modulated by the compound, offering insights from genotype to phenotype. nih.gov
Computational methods are essential for analyzing this vast and complex data. f1000research.com Techniques such as molecular docking and molecular dynamics simulations are used to predict how quinoline derivatives bind to their target proteins at the atomic level. rsc.orgmdpi.com Furthermore, quantitative structure-activity relationship (QSAR) modeling can predict the biological activity of new chemical entities before they are synthesized, saving time and resources. nih.gov The integration of these in silico predictions with experimental multi-omics data allows for a deeper, more nuanced understanding of a drug's mechanism, potential off-target effects, and biomarkers for patient response. mdpi.com
Development of Preclinical Models to Better Mimic Disease Pathology
The translation of promising compounds from the laboratory to clinical use depends on rigorous preclinical testing. A significant challenge in drug development is the reliance on preclinical models that may not accurately reflect human disease. Future research will focus on developing and utilizing more sophisticated models to evaluate compounds like this compound.
For cancer research, this includes the use of patient-derived xenografts (PDX), where tumor tissue from a patient is implanted into immunodeficient mice. These models better retain the characteristics of the original human tumor compared to traditional cell line-based xenografts. The evaluation of quinoline derivatives in such models provides more clinically relevant data on therapeutic efficacy. researchgate.net Additionally, the development of advanced 3D cell culture systems, such as organoids, can offer a more accurate in vitro representation of a tumor's microenvironment, allowing for better prediction of a compound's activity in humans.
Potential for Repurposing and Multi-Target Therapeutic Strategies
The quinoline scaffold is known for its wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgresearchgate.net This versatility opens up the possibility of drug repurposing, where a compound developed for one disease is found to be effective for another. Future investigations may explore the potential of this compound and its analogues against a broad spectrum of diseases beyond its initial target.
Furthermore, the complexity of diseases like cancer often involves the dysregulation of multiple signaling pathways. nih.govnih.gov Single-target therapies can be limited by the development of resistance. nih.gov Consequently, a major strategy in modern oncology is the development of multi-target drugs that can inhibit several key molecular targets simultaneously. mdpi.com Quinoline derivatives have emerged as privileged structures for designing multi-target inhibitors, particularly against various receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, such as EGFR, VEGFR, and PDGFR. nih.govnih.gov The development of quinoline-based compounds as multi-target agents represents a powerful approach to creating more robust and effective cancer therapies. researchgate.netnih.gov
Q & A
Q. How to design stability studies for lab-scale quinoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
